molecular formula C14H15N3O3S B12753331 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester CAS No. 81960-08-9

4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester

Cat. No.: B12753331
CAS No.: 81960-08-9
M. Wt: 305.35 g/mol
InChI Key: CISUIQAESGTLFT-UHFFFAOYSA-N
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Description

4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines pyridine, thiazine, and carboxylic acid functionalities, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Thiazine Ring Formation: The thiazine ring can be constructed via cyclization reactions involving sulfur-containing reagents.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

    Esterification: Conversion of the carboxylic acid to its ethyl ester form using ethanol and acid catalysts.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising for the treatment of various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrido(3,2-e)-1,3-thiazine Derivatives: Compounds with similar core structures but different substituents.

    Carboxylic Acid Esters: Compounds with similar ester functionalities but different ring systems.

Uniqueness

The uniqueness of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester lies in its combination of pyridine, thiazine, and carboxylic acid functionalities

Biological Activity

4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester (CAS Number: 81960-08-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H15N3O3S
  • Molecular Weight : 305.35 g/mol
  • Density : 1.33 g/cm³
  • Boiling Point : 477.7 °C at 760 mmHg
  • Flash Point : 242.7 °C

Biological Activity Overview

Research indicates that derivatives of pyrido-thiazine compounds exhibit a wide range of biological activities, including:

  • Anticancer Activity : These compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : They possess antibacterial and antifungal activities.
  • Antioxidant Effects : The compounds may act as antioxidants, protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Some studies suggest potential use in reducing inflammation.

The biological activity of 4H-Pyrido(3,2-e)-1,3-thiazine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazine derivatives inhibit key enzymes involved in cancer progression and microbial growth.
  • Cell Cycle Disruption : Compounds have been noted to interfere with the cell cycle of cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : They may modulate ROS levels, contributing to their antioxidant effects.

Anticancer Activity

A study by Nayak et al. (2022) highlighted the anticancer potential of pyrido-thiazine derivatives. The compound was tested against various human cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.4
MCF-7 (Breast Cancer)6.2
A549 (Lung Cancer)4.8

Antimicrobial Activity

Research conducted by Malfara et al. (2021) showed that the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antioxidant Properties

A study published in the Beilstein Journal of Organic Chemistry indicated that these compounds could scavenge free radicals efficiently, suggesting their use as potential antioxidant agents.

Properties

CAS No.

81960-08-9

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[3,2-e][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C14H15N3O3S/c1-4-6-15-14-17-11(18)10-7-9(13(19)20-5-2)8(3)16-12(10)21-14/h4,7H,1,5-6H2,2-3H3,(H,15,17,18)

InChI Key

CISUIQAESGTLFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NCC=C)C

Origin of Product

United States

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